molecular formula C22H27N3O2S B5267702 (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5267702
M. Wt: 397.5 g/mol
InChI Key: CBZPORNTPHPRKG-MISYRCLQSA-N
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Description

(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone is a complex organic compound with a unique structure that combines a thiazole ring and a diazatricycloundecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to various biological effects. Research in this area aims to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and products. Its unique properties can be harnessed to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

Compared to similar compounds, (2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone stands out due to its unique combination of a thiazole ring and a diazatricycloundecane framework. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-13-21(28-14(2)23-13)22(26)25-12-17(16-6-4-5-7-18(16)27-3)20-19(25)15-8-10-24(20)11-9-15/h4-7,15,17,19-20H,8-12H2,1-3H3/t17-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZPORNTPHPRKG-MISYRCLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C(=O)N2C[C@@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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